![molecular formula C6H13ClN2O2S B2483081 (4,4-Dioxo-4lambda6-thia-5-azaspiro[2.4]heptan-6-yl)methanamine;hydrochloride CAS No. 2361636-40-8](/img/structure/B2483081.png)

(4,4-Dioxo-4lambda6-thia-5-azaspiro[2.4]heptan-6-yl)methanamine;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related spirocyclic compounds involves intricate chemical pathways. For example, the synthesis of novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines demonstrated potent antibacterial activity, highlighting the complex synthetic routes used to create spirocyclic compounds with significant biological applications (Odagiri et al., 2013). Similarly, the creation of substituted 1,5-dioxaspiro[2.4]heptanes from dichloropropene showcases the chemical creativity required to construct spirocyclic frameworks (Alonso et al., 2002).

Molecular Structure Analysis

The determination of the absolute configurations of complex spirocyclic compounds through X-ray crystallographic analysis is pivotal in understanding their molecular structure. For instance, novel chiral quinolone antibacterial agents were synthesized, and their stereochemical structure-activity relationships were elucidated through crystallographic studies, providing insight into the molecular architecture of spirocyclic compounds (Kimura et al., 1994).

Chemical Reactions and Properties

Spirocyclic compounds are known for their versatile chemical reactions. For example, the synthesis of bispiroheterocyclic systems as antimicrobial agents via the reaction of spiro compounds with various nucleophiles demonstrates the reactivity and potential utility of spirocyclic scaffolds in medicinal chemistry (Al-Ahmadi, 1996).

科学的研究の応用

Stereochemical Structure-Activity Relationships

A study on chiral 7-(7-amino-5-azaspiro[2.4]heptan-4-yl)-8-chloro-1-(2-fluorocyclopropyl)quinolones, involving stereochemical and physicochemical properties, found that certain derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. This research highlights the importance of stereochemistry in developing effective antibacterial agents (Kimura et al., 1994).

Diversity-Oriented Synthesis of Azaspirocycles

Research on the synthesis of azaspirocycles, including 5-azaspiro[2.4]heptanes, demonstrated the importance of these compounds as scaffolds in drug discovery. Multicomponent condensation techniques were used to rapidly access omega-unsaturated dicyclopropylmethylamines, leading to functionalized pyrrolidines, piperidines, and azepines (Wipf et al., 2004).

Antibacterial Activity Against Respiratory Pathogens

A novel synthesis of 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines resulted in compounds with potent in vitro antibacterial activity, specifically against respiratory pathogens. This highlights the potential of these compounds in treating respiratory tract infections (Odagiri et al., 2013).

Development of Antimicrobial Agents

The synthesis of bispiroheterocyclic systems as antimicrobial agents involved the reaction of various compounds to create derivatives with potential antimicrobial activities. This demonstrates the diverse applications of spirocyclic compounds in antimicrobial drug development (Al-Ahmadi, 1996).

Selective Dopamine D3 Receptor Antagonists

The development of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes as selective dopamine D3 receptor antagonists indicates the potential of these compounds in neurological research and treatment. The study focused on compounds with high affinity and selectivity, showcasing their relevance in the field of neuropharmacology (Micheli et al., 2016).

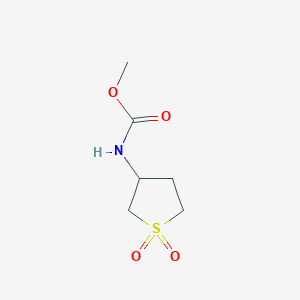

特性

IUPAC Name |

(4,4-dioxo-4λ6-thia-5-azaspiro[2.4]heptan-6-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2S.ClH/c7-4-5-3-6(1-2-6)11(9,10)8-5;/h5,8H,1-4,7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNQWHDIPKBGLGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CC(NS2(=O)=O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2482998.png)

![2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2483000.png)

![1-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-8-one](/img/structure/B2483004.png)

![N-methyl-1-(1-methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/no-structure.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2483010.png)

methanone](/img/structure/B2483013.png)

![1-Isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2483015.png)

![N-(3-acetamidophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2483018.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea](/img/structure/B2483020.png)